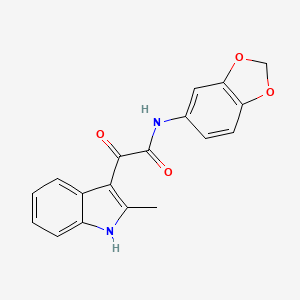
N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide” is a compound belonging to the sulfonamide family, known for their wide range of biological and chemical properties. Sulfonamides are significant in medicinal chemistry due to their inhibitory activity against various enzymes and potential for drug development.
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to “N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide,” often involves multi-step reactions starting from indolin-2-one substrates or their analogs. These processes may include reactions such as the formation of thiazolidinone rings, cyclization, and sulfonamide linkage formation (Eldehna et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds reveals a diverse range of configurations, including interactions between the sulfonamide group and adjacent molecular moieties. X-ray diffraction, IR, NMR, and mass spectrometry are commonly used to characterize these compounds and elucidate their molecular geometry, confirming the presence of key functional groups (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide derivatives, such as “N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide,” participate in a variety of chemical reactions. These include electrophilic and nucleophilic substitutions, cyclization reactions, and interactions with enzymes like carbonic anhydrase. Their reactivity is significantly influenced by the electronic nature of the sulfonamide group and its neighboring substituents (Eldehna et al., 2017).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and chemical reactions. These properties are determined by the compound's molecular structure and functional groups, with variations observed based on substituent types and positions (Marx & Rassat, 2002).
Chemical Properties Analysis
The chemical properties of “N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide” include its reactivity towards nucleophiles and electrophiles, stability under various conditions, and interactions with biological targets. These properties are influenced by the electronic effects of the sulfonamide group and the steric hindrance provided by its substituents. Computational studies, such as density functional theory (DFT), further elucidate these chemical properties, including charge distribution and potential reactive sites (Sarojini et al., 2012).
Applications De Recherche Scientifique
Anticancer Activity
N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide derivatives have been explored for their potential as anticancer agents. A study by El-Sharief et al. (2019) involved the design, synthesis, and biological activity evaluation of novel indole derivatives, showing broad-spectrum anticancer activity against several cancer cell lines with IC50 values less than 10 µM. These compounds have also demonstrated promising activity against EGFR, surpassing Lapatinib, a known cancer therapy drug (El-Sharief et al., 2019).
Antibacterial Properties
Research by Özdemir et al. (2009) on sulfonamide derivatives and their metal complexes unveiled their significant antibacterial activities against both gram-positive and gram-negative bacteria. This study highlights the potential of these compounds in addressing bacterial infections (Özdemir et al., 2009).
Receptor Selectivity and CNS Disorders
A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines investigated their selectivity for the 5-HT7 receptor versus a multireceptor profile. These compounds were found to be potent and selective 5-HT7 receptor antagonists, displaying antidepressant-like and pro-cognitive properties, suggesting a polypharmacological approach to treating complex diseases of the central nervous system (Canale et al., 2016).
Drug Metabolism Studies
The application of biocatalysis in drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, was explored using Actinoplanes missouriensis. This approach provided insights into the metabolism of these compounds, facilitating the structural characterization of metabolites by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
Propriétés
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-19-16-8-7-14(11-13(16)12-17(19)20)18-24(21,22)10-9-23-15-5-3-2-4-6-15/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDHTWFIPZUTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


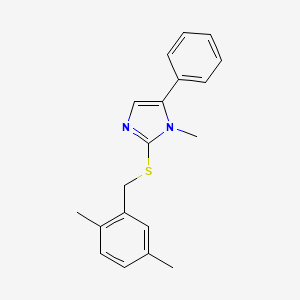
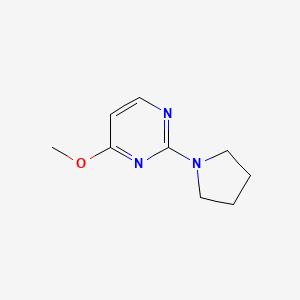

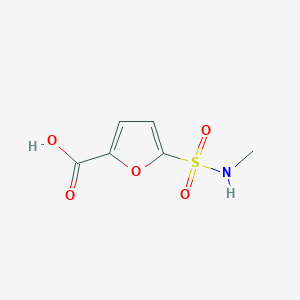
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
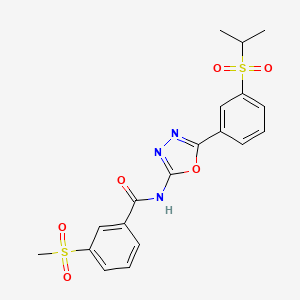
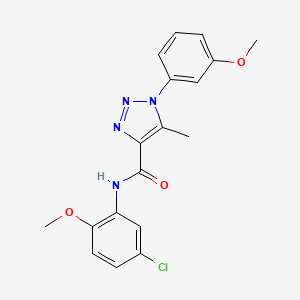
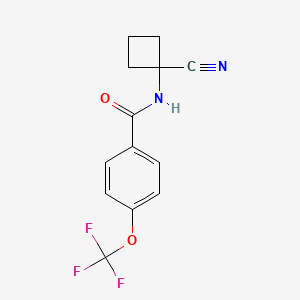
![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2484062.png)
